molecular formula C16H26N4O6S2 B2940342 5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-2-methoxybenzamide CAS No. 2034458-47-2

5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-2-methoxybenzamide

Cat. No.: B2940342
CAS No.: 2034458-47-2
M. Wt: 434.53
InChI Key: HALDNSIUXKOWPW-UHFFFAOYSA-N
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Description

5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-2-methoxybenzamide is a complex organic compound that features a piperidine ring, a sulfamoyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.

    Attachment of the Methoxybenzamide Moiety: The methoxybenzamide moiety is attached through amide bond formation, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfamoyl derivatives.

Scientific Research Applications

5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-1,3-thiazol-2-yl]acetamide
  • 5-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)-2-methoxybenzamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

5-[[1-(dimethylsulfamoyl)piperidin-4-yl]methylsulfamoyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O6S2/c1-19(2)28(24,25)20-8-6-12(7-9-20)11-18-27(22,23)13-4-5-15(26-3)14(10-13)16(17)21/h4-5,10,12,18H,6-9,11H2,1-3H3,(H2,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALDNSIUXKOWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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